2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Kinase inhibition Src family kinases Benzotriazine chemotype

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide (CAS 1435998-03-0) is a synthetic small molecule belonging to the benzotriazin-4-one acetamide class. It incorporates a 4-oxo-1,2,3-benzotriazine core linked via an acetamide bridge to a 1-isopropyl-1H-indol-4-amine moiety.

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
Cat. No. B11005691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C20H19N5O2/c1-13(2)24-11-10-14-16(8-5-9-18(14)24)21-19(26)12-25-20(27)15-6-3-4-7-17(15)22-23-25/h3-11,13H,12H2,1-2H3,(H,21,26)
InChIKeyIKSNIEYOVPXJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: Compound Class and Baseline Characteristics


2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide (CAS 1435998-03-0) is a synthetic small molecule belonging to the benzotriazin-4-one acetamide class . It incorporates a 4-oxo-1,2,3-benzotriazine core linked via an acetamide bridge to a 1-isopropyl-1H-indol-4-amine moiety. The benzotriazinone scaffold is historically associated with both 5-HT₃ receptor antagonism and kinase inhibition (particularly Src family kinases), making it a privileged chemotype in medicinal chemistry [1][2]. The compound has a molecular weight of 361.4 g/mol, calculated logP of 2.97, and a topological polar surface area of 66.3 Ų, placing it within oral drug-like chemical space .

Why Generic Substitution of 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide with In-Class Analogs Carries Risk


Benzotriazinone-acetamide-indole hybrids are not functionally interchangeable. The N1-substituent on the indole ring directly governs lipophilicity, metabolic stability, and target engagement geometry . Even among close analogs—e.g., N-(1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (unsubstituted indole N–H) or N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide—the alteration of a single functional group can shift logP by >1 unit, alter hydrogen-bonding capacity, and reorient the acetamide linker conformation, potentially abolishing binding to the intended kinase hinge region or introducing off-target interactions [1]. The 4-oxo-1,2,3-benzotriazine ring itself is also susceptible to substituent-dependent modulation of redox potential and electron affinity, a feature exploited in earlier radiosensitizer programs [1]. Consequently, screening or procurement decisions based solely on core-scaffold similarity without verifying the specific substitution pattern carry a high probability of obtaining divergent biological results.

Quantitative Differentiation Evidence: 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide vs. Closest Analogs


Kinase Inhibitor Scaffold Privilege: Benzotriazinone Core vs. Non-Benzotriazine Heterocycles

The 4-oxo-1,2,3-benzotriazine core is explicitly claimed in multiple kinase inhibitor patents (Src, Tie-2, KDR) and is structurally distinct from the more common quinazoline or pyrimidine hinge-binding scaffolds [1]. Patent US 7,652,051 B2 demonstrates that benzotriazine compounds of Formula I inhibit c-Src kinase with IC₅₀ values in the sub-micromolar range, while the benzotriazinone N3 substitution and acetamide linker length are critical determinants of potency [1]. The target compound's specific N3-acetamide linkage to a 1-isopropylindole places it within the claimed genus, though direct IC₅₀ data for this exact compound has not been published in the peer-reviewed literature.

Kinase inhibition Src family kinases Benzotriazine chemotype

Lipophilicity Control via N1-Isopropyl Substitution on Indole: Calculated logP Comparison

The N1-isopropyl group on the indole ring confers a calculated logP of 2.97 (ChemDiv, ALOGPS consensus) . In comparison, the N1-unsubstituted analog N-(1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has an estimated logP of approximately 1.8–2.0 based on the absence of the isopropyl fragment (ΔlogP ≈ +1.0) . The N1-(2-methoxyethyl) analog is predicted to have a lower logP (~2.2–2.5) due to the oxygen atom in the side chain, while the N1-(2-methylpropyl) analog is predicted to have a comparable logP (~3.0) but with a bulkier, branched alkyl group that may sterically hinder target binding . The isopropyl group thus balances lipophilicity for membrane permeability without excessive steric bulk that might impede kinase hinge-region access.

Lipophilicity ADME prediction Indole N-substitution

Hydrogen Bond Acceptor Count and Polar Surface Area Differentiate CNS vs. Peripheral Target Suitability

The target compound has 6 hydrogen bond acceptors and a topological polar surface area (TPSA) of 66.3 Ų . The consensus threshold for passive blood-brain barrier (BBB) penetration is TPSA < 90 Ų and HBA ≤ 6 [1]. This compound sits exactly at the HBA = 6 boundary, suggesting borderline CNS permeability. In contrast, the N1-(2-methoxyethyl) analog adds a seventh HBA (ether oxygen), increasing TPSA to an estimated ~75 Ų and more confidently excluding it from CNS-accessible chemical space. The N1-H analog (no alkyl substitution) has only 5 HBA and a TPSA of ~57 Ų, making it more CNS-favorable but at the cost of reduced metabolic stability due to the free indole N–H, a known site of glucuronidation [1]. The isopropyl substitution therefore represents a deliberate trade-off: it preserves adequate CNS potential while blocking a metabolic soft spot.

CNS drug-likeness Polar surface area Blood-brain barrier permeability

Aqueous Solubility Constraint: Calculated logSw as a CMC and Formulation Differentiation Factor

The calculated intrinsic aqueous solubility (logSw) for the target compound is –3.54 (approximately 0.1 mM) . This low solubility is a common feature of the benzotriazinone-indole series and is primarily driven by the planar benzotriazine core and the aromatic indole ring system [1]. The N1-isopropyl analog is predicted to have solubility comparable to the N1-(2-methylpropyl) analog (logSw ≈ –3.5) but approximately 0.5–1.0 log unit lower than the N1-H analog (estimated logSw ≈ –2.8) due to increased hydrophobicity. For in vitro screening at typical concentrations (1–10 μM), compound stock solutions prepared at 10 mM in DMSO are achievable, but aqueous dilution for cellular assays requires careful control of final DMSO concentration (≤0.1%) to avoid precipitation artifacts [1]. This solubility profile differentiates this compound from more soluble indole-acetamide analogs lacking the benzotriazinone, which may exhibit logSw > –2.5 but also lose the kinase-targeting benzotriazine pharmacophore.

Aqueous solubility Formulation development logSw

Recommended Application Scenarios for 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide Based on Differentiated Evidence


Kinase Inhibitor Hit-Finding Against Src Family and Tie-2/KDR Targets

The benzotriazinone core is structurally validated as a kinase inhibitor scaffold in US Patents 7,456,176 and 7,652,051 . This compound is suitable for inclusion in focused kinase screening libraries targeting Src, Tie-2, and KDR, where its alternative hinge-binding geometry (triazine N2 + acetamide carbonyl) may identify hits that evade resistance mutations to quinazoline-based inhibitors. The calculated logP of 2.97 favors cell permeability in standard kinase cellular assay formats (e.g., Ba/F3 engineered cell lines, phospho-ELISA).

CNS-Penetrant Lead Identification for Neuroinflammatory Kinase Targets

With a TPSA of 66.3 Ų and HBA = 6, this compound resides within the upper boundary of CNS drug-like chemical space [1]. It is therefore appropriate for screening against CNS-expressed kinases (e.g., LRRK2, GSK-3β, or c-Src in neuroinflammation models) where CNS penetration is a prerequisite. The N1-isopropyl group blocks indole N–H glucuronidation, a metabolic liability of unsubstituted indoles, potentially extending brain exposure duration relative to the N1-H analog.

DMSO-Soluble Probe for Cellular Target Engagement Assays Requiring Controlled Solubility

The calculated aqueous solubility (logSw = –3.54) dictates that the compound be pre-dissolved in DMSO at 10–30 mM and diluted into assay buffer to a final DMSO concentration ≤0.1% . This solubility profile is acceptable for cellular thermal shift assays (CETSA), nanoBRET target engagement, and standard MTS/CTG viability counter-screens, provided precipitation controls (dynamic light scattering or nephelometry) are included. The isopropyl substitution confers sufficient lipophilicity for passive cell entry without the extreme hydrophobicity of di-alkylated or polycyclic analogs that often aggregate at screening concentrations.

SAR Expansion Around the Indole N1 Position Using Structural Analogs

The compound serves as a central node for a matrix SAR study where the indole N1 substituent is systematically varied (H, methyl, isopropyl, isobutyl, 2-methoxyethyl, cyclopropylmethyl). The isopropyl group provides a benchmark logP of 2.97 and TPSA of 66.3 Ų against which other substitution effects on potency, solubility, and metabolic stability can be measured . This systematic approach is directly aligned with the lead optimization workflows outlined in the TargeGen benzotriazine kinase inhibitor patents [2].

Quote Request

Request a Quote for 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.